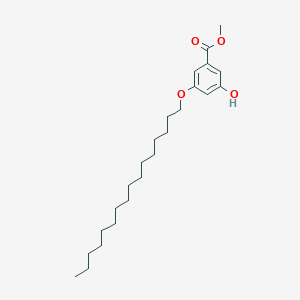
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butylbenzoyl group and an indenyl group attached to an isoleucinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide typically involves the following steps:
Formation of the Butylbenzoyl Intermediate: The butylbenzoyl group can be introduced through the acylation of a suitable precursor, such as 4-butylbenzoic acid, using reagents like thionyl chloride or oxalyl chloride.
Indenyl Group Introduction: The indenyl group can be synthesized via the cyclization of a suitable precursor, such as 2,3-dihydro-1H-indene, using catalytic hydrogenation or other cyclization methods.
Amide Bond Formation: The final step involves the coupling of the butylbenzoyl intermediate with the indenyl intermediate in the presence of isoleucine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N2-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as apoptosis or proliferation.
類似化合物との比較
Similar Compounds
N~2~-(4-Methylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a methyl group instead of a butyl group.
N~2~-(4-Ethylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with an ethyl group instead of a butyl group.
N~2~-(4-Propylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide: Similar structure with a propyl group instead of a butyl group.
Uniqueness
N~2~-(4-Butylbenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)isoleucinamide is unique due to the presence of the butyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
特性
CAS番号 |
356054-67-6 |
|---|---|
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC名 |
4-butyl-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O2/c1-4-6-8-19-11-13-21(14-12-19)25(29)28-24(18(3)5-2)26(30)27-23-16-15-20-9-7-10-22(20)17-23/h11-18,24H,4-10H2,1-3H3,(H,27,30)(H,28,29) |
InChIキー |
VQMUYFWWAHHNBL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC(C(C)CC)C(=O)NC2=CC3=C(CCC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
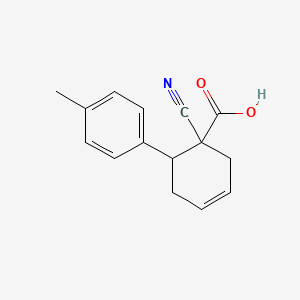

![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
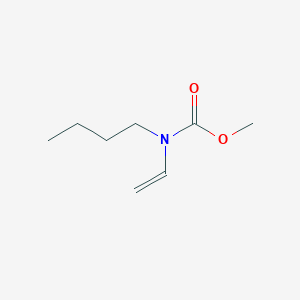
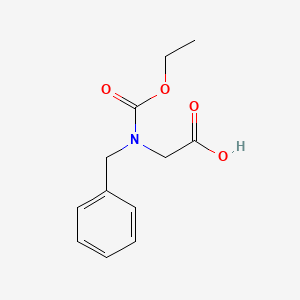
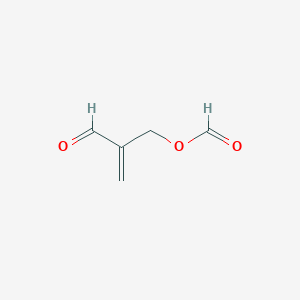
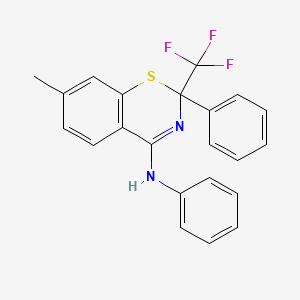

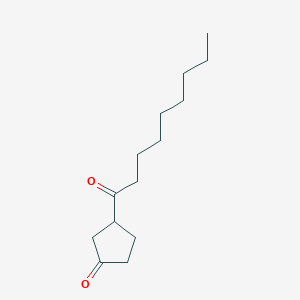

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
